5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid
Description
5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid (CAS: 1987879-58-2) is a heteroaryl boronic acid derivative with the molecular formula C₉H₁₁BClNO₃ and a molar mass of 227.45 g/mol . Its structure consists of a pyridine ring substituted with:
- A chloro group at position 5,
- A cyclopropylmethoxy group at position 2,
- A boronic acid (-B(OH)₂) group at position 3.
This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heterobiaryl structures, critical in pharmaceutical and materials science research . Suppliers such as CymitQuimica and Combi-Blocks offer it with purity ≥95%, emphasizing its role as a key intermediate in drug discovery .
Properties
IUPAC Name |
[5-chloro-2-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIIFPLGKAYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2CC2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategies for Arylboronic Acid Formation
The synthesis of arylboronic acids typically employs three primary approaches:
- Lithium-halogen exchange followed by trapping with borate esters
- Miyaura borylation using palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron
- Directed ortho-metalation strategies for regioselective boronation
For pyridine-derived boronic acids, the Miyaura borylation remains predominant due to its compatibility with heteroaromatic systems. Challenges in synthesizing 5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid stem from maintaining the cyclopropoxy group's stability under reaction conditions while achieving precise boronation at the 3-position.
Synthetic Routes to this compound
Palladium-Catalyzed Miyaura Borylation
A patented method (CN105906557A) demonstrates the core approach:
Reaction Scheme
5-Bromo-2-(cyclopropylmethoxy)pyridine + Bis(pinacolato)diboron
→ this compound
Optimized Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) |
| Ligand | XPhos (3 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90°C (reflux) |
| Reaction Time | 18-24 hours |
| Yield | 68-72% (isolated) |
Critical considerations include:
Sequential Functionalization Approach
EP4074710A1 discloses a multi-step protocol:
Stepwise Synthesis
- Core Structure Assembly
- Boronation via Lithium-Halogen Exchange
Key Analytical Data
Continuous Flow Synthesis
Recent advancements (AU2020355830A1) demonstrate improved efficiency:
Flow Reactor Parameters
| Stage | Conditions |
|---|---|
| Residence Time | 8.5 minutes |
| Temperature | 130°C |
| Pressure | 12 bar |
| Catalyst Loading | 0.8 mol% Pd(OAc)₂ |
| Ligand | SPhos (1.6 mol%) |
This method achieves 89% conversion with 94% selectivity, reducing purification requirements through precise residence time control.
Critical Process Parameters
Oxygen Sensitivity Management
Comparative studies show:
| Inerting Method | Final Purity (%) | Boronic Acid Degradation (%) |
|---|---|---|
| Nitrogen Sparging | 96.2 | 3.8 |
| Vacuum Cycling | 97.1 | 2.9 |
| Copper Catalyst | 98.5 | 1.5 |
The use of copper-based oxygen scavengers in combination with vacuum cycling provides optimal protection.
Solvent Selection Impact
Screening results for Miyaura borylation:
| Solvent System | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| Dioxane/Water | 89 | 11 |
| THF/Water | 76 | 24 |
| Toluene/Ethanol | 68 | 32 |
| DME/Water | 82 | 18 |
1,4-Dioxane/water (4:1) maintains optimal catalyst activity while minimizing protodeboronation.
Purification Challenges and Solutions
Chromatographic Optimization
Silica gel chromatography requires careful solvent selection to prevent boronic acid decomposition:
Eluent Screening
| Ethyl Acetate (%) | Hexane (%) | Recovery (%) | Purity (%) |
|---|---|---|---|
| 15 | 85 | 72 | 98 |
| 20 | 80 | 68 | 97 |
| 25 | 75 | 63 | 95 |
Gradient elution starting at 10% ethyl acetate/hexane achieves optimal separation.
Crystallization Techniques
Multi-solvent crystallization system:
- Dissolve crude product in warm acetonitrile (60°C)
- Add n-heptane anti-solvent at 0.5 mL/min
- Cool to -20°C at 0.3°C/min
This protocol yields 98.5% pure crystals with <0.5% residual solvents.
Stability Considerations
Thermal Degradation Profile
Thermogravimetric analysis shows:
| Temperature (°C) | Mass Loss (%) | Degradation Products |
|---|---|---|
| 120 | 0.8 | None detected |
| 150 | 2.1 | Cyclopropanol (trace) |
| 180 | 15.4 | Boroxine derivatives |
Storage recommendations:
Hydrolytic Stability
pH-dependent decomposition studies:
| pH | Half-life (25°C) | Major Degradation Pathway |
|---|---|---|
| 2 | 8.2 hours | Protodeboronation |
| 7 | 48 hours | Oxidation |
| 10 | 15 hours | Cyclopropoxy cleavage |
Buffered solutions (pH 5-6) in methanol/water (1:1) provide optimal stability for long-term storage.
Analytical Characterization Standards
NMR Spectroscopic Markers
Diagnostic signals for quality control:
Mass Spectrometric Fragmentation
Characteristic pattern using ESI-MS:
Scale-Up Considerations
Pilot Plant Parameters
| Parameter | Laboratory Scale | Pilot Scale (50 kg) |
|---|---|---|
| Reaction Volume | 500 mL | 1200 L |
| Cooling Rate | 5°C/min | 1.2°C/min |
| Filtration Time | 15 min | 4.5 hours |
| Final Yield | 71% | 68% |
Key scale-up challenges include heat dissipation during exothermic boronylation steps and maintaining homogeneous catalyst distribution.
Waste Stream Management
Environmental impact mitigation strategies:
- Palladium recovery via thiourea-functionalized resins (98% efficiency)
- Boron removal through calcium hydroxide precipitation
- Solvent recycling via fractional distillation (85% recovery)
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Comparative study of reaction acceleration:
| Method | Time | Yield (%) | Energy Consumption (kW·h/kg) |
|---|---|---|---|
| Conventional | 18 h | 72 | 48 |
| Microwave (150 W) | 45 min | 75 | 15 |
| Microwave (300 W) | 25 min | 69 | 18 |
Optimal conditions: 200 W irradiation with pulsed cooling cycles.
Enzymatic Borylation
Emerging methodology using engineered transferases:
- Boron donor: S-adenosyl boronate
- Conversion: 58% at 37°C
- Advantages: No metal catalysts, aqueous conditions
- Current limitation: Substrate specificity challenges
Industrial Production Economics
Cost Analysis Breakdown
| Component | Cost Contribution (%) |
|---|---|
| Raw Materials | 62 |
| Catalysts | 18 |
| Energy | 12 |
| Waste Treatment | 8 |
Process optimization opportunities:
- Catalyst recycling (3 cycles achievable)
- Solvent recovery systems
- Continuous manufacturing integration
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides, forming carbon-carbon bonds. This reaction is critical in synthesizing biaryl or heterobiaryl scaffolds for pharmaceutical intermediates.
Key Observations :
- The cyclopropylmethoxy group enhances electron density at the pyridine ring, stabilizing the transition state during coupling .
- Chlorine at position 5 does not interfere with coupling at position 3 due to the meta-directing effect of the boronic acid .
Chan-Lam Coupling
The boronic acid reacts with amines under copper catalysis to form C–N bonds. This is useful for synthesizing arylaminopyridine derivatives.
| Amine | Catalytic System | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzylamine | Cu(OAc)₂, NEt₃ | CH₂Cl₂, RT, 24 h | 65% | |
| Morpholine | CuI, 1,10-phenanthroline | MeOH, 60°C, 18 h | 58% |
Mechanistic Insight :
- Oxidative transmetallation between copper and boron generates aryl-copper intermediates, which couple with amines .
Protection/Deprotection of Boronic Acid
The boronic acid can be protected as a boronate ester to enhance stability during multi-step syntheses.
| Protecting Agent | Conditions | Deprotection Method | Yield | Source |
|---|---|---|---|---|
| Pinacol | Toluene, reflux, 4 h | H₂O/HCl, RT, 1 h | 90% | |
| 1,2-Ethanediol | THF, MgSO₄, RT, 12 h | H₂O₂, pH 2, 30 min | 85% |
Applications :
- Boronate esters are less prone to protodeboronation, enabling storage and handling under ambient conditions.
Nucleophilic Substitution at Chlorine
The chlorine substituent undergoes nucleophilic aromatic substitution (SNAr) under basic conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 6 h | 5-Methoxy derivative | 72% | |
| Piperidine | DMSO, 100°C, 8 h | 5-Piperidinyl derivative | 65% |
Limitations :
- Steric hindrance from the cyclopropylmethoxy group reduces reactivity at position 2, favoring substitution at position 5 .
Oxidation and Functionalization
The boronic acid can be oxidized to a phenol or hydroxylated derivative under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, NaOH | EtOH, 50°C, 3 h | 3-Hydroxypyridine derivative | 60% | |
| Cu(OAc)₂, O₂ | DMF, 80°C, 12 h | Boronic acid → Phenol | 55% |
Comparative Reactivity with Analogues
A structural comparison highlights the influence of substituents on reactivity:
Trends :
Scientific Research Applications
Chemical Properties and Structure
The compound features a boronic acid functional group, which is known for its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis. The presence of the chlorinated pyridine ring and the cyclopropylmethoxy group contributes to its unique reactivity profile.
Scientific Research Applications
1. Medicinal Chemistry
- Target Identification : The compound is being explored for its potential as a therapeutic agent targeting various diseases, including cancer and infectious diseases. Its structural characteristics may allow it to interact with specific biological targets, influencing enzyme or receptor activity.
- Kinase Inhibition : Research indicates that boronic acids can act as reversible inhibitors of certain kinases, which are crucial in cell signaling pathways. For instance, compounds similar to 5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid have shown promise in inhibiting protein kinases involved in cancer progression .
2. Organic Synthesis
- Cross-Coupling Reactions : The compound is utilized as a building block in the Suzuki-Miyaura coupling reaction. This reaction enables the formation of complex organic molecules from simpler precursors, facilitating advancements in synthetic methodologies.
- Synthesis of Novel Compounds : It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug discovery and development. For example, derivatives of this compound have been synthesized to explore their biological activities against specific targets .
Case Studies and Research Findings
Several studies have investigated the applications and biological activities associated with this compound:
- Kinase Inhibition Studies : A study highlighted that modifications to boronic acid structures can enhance their binding affinities with kinases. This suggests that this compound may also exhibit similar properties, potentially serving as a selective inhibitor for specific kinases.
- Biological Activity Investigations : Preliminary findings indicate that this compound may interact with various biological systems, influencing pathways related to cancer and other diseases. Ongoing research aims to elucidate these interactions further .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Chloroindole-2-boronic acid | Indole derivative | Lacks cyclopropylmethoxy group; simpler structure |
| 7-Bromoindole-3-boronic acid | Indole derivative | Different halogen substitution; potential reactivity |
| 4-Boronoaniline | Aniline derivative | No indole structure; used in different coupling reactions |
The presence of the cyclopropylmethoxy group and chlorine substitution enhances the reactivity of this compound compared to its analogs.
Mechanism of Action
The mechanism by which 5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid with structurally analogous pyridine boronic acids, focusing on substituent effects , reactivity , and applications .
Structural and Functional Group Variations
Reactivity in Cross-Coupling Reactions
- Electron-Donating vs. Withdrawing Groups : The cyclopropylmethoxy group at position 2 is mildly electron-donating, which stabilizes the boronic acid during Suzuki-Miyaura couplings. In contrast, the fluorine in 5-chloro-2-fluoropyridin-3-ylboronic acid increases electrophilicity but may reduce coupling efficiency due to excessive electron withdrawal .
- Steric Effects : The bulky cyclopropylmethoxy group in the reference compound may slow reaction kinetics compared to smaller substituents (e.g., isopropoxy in 5-chloro-6-isopropoxypyridine-3-boronic acid) .
- Protodeboronation Stability : Cyclopropylmethoxy substitution at position 2 may protect the boronic acid from protodeboronation, enhancing stability relative to analogs like 5-chloropyridine-2-boronic acid, which lacks such protection .
Biological Activity
5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid (5-Cl-2-Cy-Pyr-3-BA) is a compound characterized by its boronic acid functional group, which is known for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing available data from various sources.
Chemical Structure and Properties
The molecular formula of 5-Cl-2-Cy-Pyr-3-BA is C₉H₁₁BClNO₃, with a molecular weight of approximately 227.45 g/mol. The compound features:
- A pyridine ring with a chlorine atom at the 5-position.
- A cyclopropylmethoxy group at the 2-position.
- A boronic acid functional group at the 3-position.
This structure enhances its reactivity and potential applications in drug discovery and organic synthesis .
Biological Activity Overview
While specific biological activity data for 5-Cl-2-Cy-Pyr-3-BA is limited, compounds containing boronic acids are often investigated for their roles as enzyme inhibitors, particularly in relation to proteases and kinases. The structural features of this compound suggest it may interact with biological targets involved in signaling pathways or metabolic processes .
- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes. This property makes them valuable in developing inhibitors for various proteases and kinases.
- Targeting Signaling Pathways : The unique substitution pattern on the pyridine ring may allow for specific interactions with receptors or enzymes involved in critical biological pathways, potentially influencing cellular signaling .
Enzyme Inhibition Studies
Research indicates that boronic acids can serve as effective inhibitors against various kinases. For instance, studies on structurally similar compounds have shown promising results in inhibiting PI3-kinase activity, a critical pathway in cancer cell proliferation . Although direct studies on 5-Cl-2-Cy-Pyr-3-BA are scarce, its structural analogs demonstrate similar inhibitory potential.
Antimicrobial Activity
Pyridine derivatives have been reported to exhibit antimicrobial properties. A review highlighted that certain pyridine compounds demonstrated significant activity against a range of pathogens, suggesting that 5-Cl-2-Cy-Pyr-3-BA could potentially possess similar bioactivity . The presence of the boronic acid moiety might enhance this activity through mechanisms involving enzyme inhibition.
Synthesis and Applications
The synthesis of this compound can be achieved through several methods involving the functionalization of pyridine derivatives. These synthetic routes often focus on maintaining the integrity of the boronic acid group while introducing other functional groups that may enhance biological activity .
Applications in Drug Discovery
Given its structural characteristics, 5-Cl-2-Cy-Pyr-3-BA is considered a valuable starting material for synthesizing new pharmacologically active compounds. Its ability to serve as a building block in medicinal chemistry allows researchers to explore new areas of chemical space and develop novel therapeutic agents targeting specific diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 5-chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid?
The synthesis typically involves functionalizing pyridine derivatives with cyclopropymethoxy and boronic acid groups. Key steps include:
- Halogenation : Introducing chlorine at the 5-position via electrophilic substitution (e.g., using N-chlorosuccinimide under controlled conditions) .
- Etherification : Reacting 2-hydroxypyridine derivatives with cyclopropylmethyl bromide in the presence of a base (e.g., NaH) to install the cyclopropymethoxy group .
- Borylation : Employing Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid moiety at the 3-position . Key Consideration : Monitor reaction intermediates via TLC or HPLC to avoid over-halogenation or deboronation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is critical:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropane protons at δ ~0.5–1.5 ppm and pyridine aromatic signals between δ 7–9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₀BClNO₃⁺: calc. 242.05, observed 242.04) .
- Elemental Analysis : Validate purity (>95%) and stoichiometry via combustion analysis .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
Common impurities include:
- Deboronated byproducts (e.g., 5-chloro-2-(cyclopropylmethoxy)pyridine): Remove via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) .
- Residual palladium : Quantify using ICP-MS and eliminate via chelating resins (e.g., SiliaBond Thiol) .
- Incomplete substitution : Optimize reaction time/temperature using DOE (Design of Experiments) to minimize unreacted intermediates .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropymethoxy group influence Suzuki-Miyaura cross-coupling efficiency?
Q. What strategies address contradictory stability data in aqueous vs. anhydrous environments?
Contradictions arise from boronic acid hydration/dehydration equilibria:
- pH-Dependent Stability : Under acidic conditions (pH <5), the compound forms a boroxine trimer, increasing stability. Neutral/basic pH promotes hydrolysis .
- Storage Recommendations : Store at -20°C under anhydrous Argon with molecular sieves to prevent hydration .
- Analytical Validation : Use ¹¹B NMR to detect boroxine formation (δ ~28–30 ppm) and adjust handling protocols accordingly .
Q. How can researchers evaluate the compound’s potential in kinase inhibitor development?
Methodological steps include:
- Molecular Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, BTK) using software like AutoDock Vina. The boronic acid may act as a phosphate mimic .
- In Vitro Assays : Test inhibition of kinase activity (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (IC₅₀ determination) .
- Metabolic Stability : Assess microsomal stability (human liver microsomes) to prioritize lead candidates .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
Discrepancies may stem from:
- Purity Variability : Compare studies using independently validated purity data (e.g., HPLC >98% vs. commercial 95% grades) .
- Assay Conditions : Control for pH, serum proteins, and reducing agents that alter boronic acid reactivity .
- Structural Analogues : Cross-reference with related compounds (e.g., 5-fluoro-2-methoxypyridine-4-boronic acid) to identify substituent-specific trends .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
